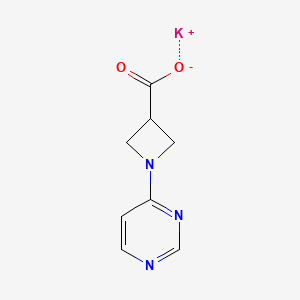

Potassium 1-(pyrimidin-4-yl)azetidine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Potassium 1-(pyrimidin-4-yl)azetidine-3-carboxylate is a heterocyclic compound that features a four-membered azetidine ring fused with a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Potassium 1-(pyrimidin-4-yl)azetidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of microwave-assisted synthesis, which has been shown to improve yields and reduce reaction times . For instance, the cyclization of a sulfinamido-alcohol derivative in the presence of Tsunoda reagent (cyanomethylenetributylphosphorane) can yield azetidine derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale microwave-assisted synthesis or other efficient cyclization methods. The use of catalysts and optimized reaction conditions is crucial to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Potassium 1-(pyrimidin-4-yl)azetidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound, often involving the use of reducing agents like sodium borohydride.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed:

Scientific Research Applications

Potassium 1-(pyrimidin-4-yl)azetidine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Potassium 1-(pyrimidin-4-yl)azetidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The pyrimidine moiety can interact with nucleic acids, potentially inhibiting DNA and RNA synthesis. Additionally, the azetidine ring’s strain-driven reactivity allows it to participate in various biochemical reactions, leading to its biological effects .

Comparison with Similar Compounds

Pyridine derivatives: These compounds share the pyrimidine moiety and exhibit similar biological activities.

Pyrimidine derivatives: Compounds like 2,4,6-trisubstituted pyrimidines have comparable structures and applications.

Azetidine derivatives:

Uniqueness: Potassium 1-(pyrimidin-4-yl)azetidine-3-carboxylate stands out due to its combined azetidine and pyrimidine structure, offering a unique blend of reactivity and biological activity. This dual functionality makes it a versatile compound for various scientific and industrial applications .

Biological Activity

Potassium 1-(pyrimidin-4-yl)azetidine-3-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article summarizes the current understanding of its biological activity, including structure-activity relationships (SAR), therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine moiety linked to an azetidine ring, which is a five-membered saturated heterocycle. The carboxylate group contributes to its solubility and reactivity. Understanding its structure is crucial for elucidating its biological mechanisms.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes involved in lipid metabolism and signaling pathways. For instance, pyrimidine derivatives have been shown to inhibit N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme implicated in the biosynthesis of bioactive lipids such as anandamide, which plays a role in pain modulation and appetite regulation .

Table 1: Summary of Biological Activities Related to Pyrimidine Derivatives

Anticancer Potential

Pyrimidine derivatives have been extensively studied for their anticancer properties. For example, certain compounds have demonstrated significant cytotoxicity against cancer cell lines, with IC50 values in the low micromolar range. One study reported that specific pyrimidine derivatives could induce apoptosis in breast cancer cells by activating caspase pathways .

Antimicrobial Activity

Recent investigations into pyrimidine-based compounds have revealed promising antimicrobial activities against various pathogens. Some derivatives exhibited MIC values as low as 0.25 μg/mL against Gram-positive bacteria, indicating their potential as effective antibacterial agents .

Case Studies

- Inhibition of NAPE-PLD : A study highlighted the development of pyrimidine derivatives that selectively inhibit NAPE-PLD, leading to decreased levels of endocannabinoids in the brain. This modulation can affect emotional behavior and pain perception in animal models .

- Anticancer Efficacy : In vitro studies demonstrated that certain pyrimidine derivatives significantly reduced cell viability in MCF-7 breast cancer cells compared to standard treatments like 5-Fluorouracil (5-FU). These compounds also showed improved selectivity indices, suggesting a better safety profile for potential therapeutic use .

- Antimicrobial Screening : A series of pyrimidine derivatives were tested against multiple bacterial strains, showcasing their ability to inhibit growth effectively. Notably, some compounds exhibited no cytotoxicity towards normal human cells at therapeutic concentrations, supporting their development as safe antimicrobial agents .

Properties

Molecular Formula |

C8H8KN3O2 |

|---|---|

Molecular Weight |

217.27 g/mol |

IUPAC Name |

potassium;1-pyrimidin-4-ylazetidine-3-carboxylate |

InChI |

InChI=1S/C8H9N3O2.K/c12-8(13)6-3-11(4-6)7-1-2-9-5-10-7;/h1-2,5-6H,3-4H2,(H,12,13);/q;+1/p-1 |

InChI Key |

RSPJJDNWSJTNLQ-UHFFFAOYSA-M |

Canonical SMILES |

C1C(CN1C2=NC=NC=C2)C(=O)[O-].[K+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.